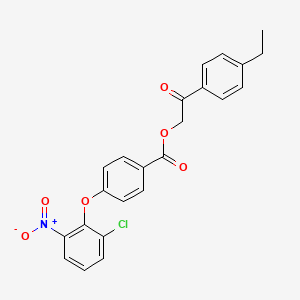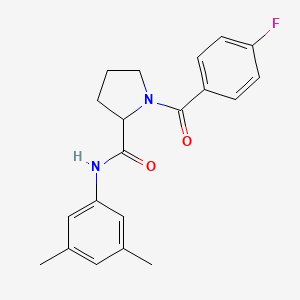![molecular formula C17H22FNO2 B6106355 [1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol, also known as JZL184, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain and peripheral tissues. JZL184 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer.
作用機序
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues. 2-AG is a potent endocannabinoid that activates the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes, including pain, inflammation, anxiety, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of 2-AG in the brain and peripheral tissues. It has also been shown to activate the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes.
実験室実験の利点と制限
One of the major advantages of [1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is its selectivity for MAGL. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of MAGL in various physiological processes. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on [1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. One area of research is the development of more potent and selective MAGL inhibitors. Another area of research is the development of novel drug delivery systems for this compound to improve its solubility and stability. Finally, there is a need for further research on the therapeutic potential of this compound in various diseases, including pain, inflammation, anxiety, and cancer.
合成法
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol was first synthesized by Long et al. in 2009 using a multi-step synthetic route. The synthesis involves the reaction of 4-fluorobenzyl bromide with 3-piperidinyl boronic acid to form 3-(4-fluorobenzyl)piperidine. The resulting compound is then reacted with 3-butenoyl chloride to form [1-(3-butenoyl)-3-(4-fluorobenzyl)piperidinyl]ketone. The final step involves the reduction of the ketone to the corresponding alcohol using sodium borohydride to yield this compound.
科学的研究の応用
[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is pain management. Studies have shown that this compound can reduce pain in animal models of acute and chronic pain. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Another area of research is anxiety and depression. This compound has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to have antidepressant-like effects in animal models of depression.
This compound has also been studied for its potential anti-cancer effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c1-2-4-16(21)19-10-3-9-17(12-19,13-20)11-14-5-7-15(18)8-6-14/h2,5-8,20H,1,3-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRSIDASUSELCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6106332.png)
![ethyl 4-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6106335.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6106345.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6106347.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6106363.png)

![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)